molecular formula C10H12N2O B1353644 2-Formyl-4-pyrrolidin-1-YL pyridine CAS No. 184304-16-3

2-Formyl-4-pyrrolidin-1-YL pyridine

Cat. No. B1353644
M. Wt: 176.21 g/mol
InChI Key: LLTQGXBIVPBBJI-UHFFFAOYSA-N
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Description

The molecule “2-Formyl-4-pyrrolidin-1-YL pyridine” is a type of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule consists of a pyrrodinyl group attached via N to the 4-position of pyridine .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The title compound was obtained through nucleophilic substitution reaction and Suzuki reaction .


Molecular Structure Analysis

The structure of the compound was determined by MS, 1 H NMR, 13 C NMR and infrared spectrum . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .


Chemical Reactions Analysis

The reaction of 2-Formyl-4-pyrrolidin-1-YL pyridine proceeds via a dioxolanone intermediate . This intermediate can be obtained by treating either the p-nitrophenyl ester or the pentafluorophenyl ester of glycolic acid with FPP in chloroform in the absence of methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be modified by introducing various functional groups into the pyrrolidine scaffold . For example, the biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-Formyl-4-pyrrolidin-1-YL pyridine is involved in complex chemical reactions like the Claisen-Schmidt reaction, leading to compounds with potential applications in antibacterial and antifungal areas. One such compound showed a significant activity that was nine times higher towards Cryptococcus neoformans than Nistatin, commonly used in medical practice (Rusnac et al., 2020).

Molecular Properties and Spectroscopy

  • Density Functional Theory (DFT) calculations were employed to study the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. This study contributes to a deeper understanding of the molecular behavior of such compounds (Umar, 2009).

Coordination Chemistry

  • Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related compounds have been explored for their potential in coordination chemistry. Notably, these derivatives have been highlighted for applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalytic Applications

  • The catalytic role of 4-(Pyrrolidin-1-yl)pyridine in chemical reactions such as deconjugative esterification has been documented. This demonstrates the compound's utility in facilitating specific chemical transformations (Sano et al., 2006).

Antimicrobial Activity

  • Several pyrrolidine-containing compounds, including 2-Bromo-4-(pyrrolidin-1-yl)pyridine derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of these compounds in combating a range of bacterial infections (Bogdanowicz et al., 2013).

Ultrasound-Assisted Synthesis

  • An ultrasound-assisted synthesis method for related pyrrolidin-1-yl compounds has been developed, highlighting an efficient, high-yield process. This method underscores the potential for innovative synthesis techniques in the field (Shelke et al., 2009).

Quantum Chemical Investigation

  • Quantum chemical investigations into molecules like pyrrolidinones, which are related to pyrrolidin-1-yl pyridine, offer insights into their electronic properties and molecular behavior. This research is crucial for understanding and potentially manipulating the properties of such compounds (Bouklah et al., 2012).

Antimalarial Research

  • 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as novel antimalarial scaffolds, indicating the potential of pyrrolidin-related compounds in addressing global health challenges like malaria (Okaniwa et al., 2021).

Safety And Hazards

According to the safety data sheet of a similar compound, Pyridine, it is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled (Categories 4). It also causes skin irritation (Category 2) and serious eye irritation (Category 2A) .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-pyrrolidin-1-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-7-10(3-4-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTQGXBIVPBBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454206
Record name 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-pyrrolidin-1-YL pyridine

CAS RN

184304-16-3
Record name 2-FORMYL-4-PYRROLIDIN-1-YL PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TB Hurley - 1999 - search.proquest.com
Species such as 4-pyrrolidinopyridine (PPY) and 4-(dimethylamino)-pyridine (DMAP) cause remarkable rate enhancements in the acylation of a variety of alcohols under mild conditions…
Number of citations: 3 search.proquest.com

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